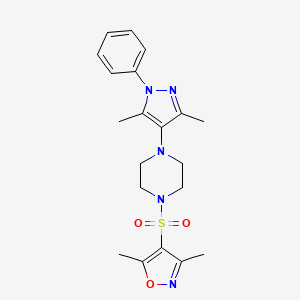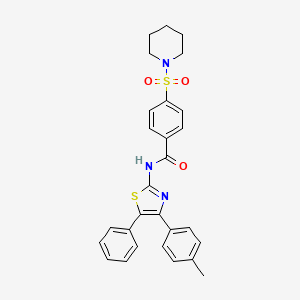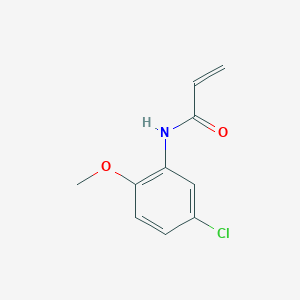amino}propanoic acid CAS No. 1935887-14-1](/img/structure/B2373847.png)
3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-hydroxyethyl)amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly used in solid-phase peptide synthesis . These compounds are characterized by the presence of a fluorenylmethyloxycarbonyl protecting group, which can be removed under mildly basic conditions .
Molecular Structure Analysis
The molecular structure of Fmoc amino acids consists of an amino acid backbone with a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group . The Fmoc group is a bulky, aromatic group, which makes these compounds suitable for solid-phase peptide synthesis .Chemical Reactions Analysis
In the context of peptide synthesis, the primary chemical reaction involving Fmoc amino acids is the coupling reaction with other amino acids to form a peptide bond . The Fmoc group can be removed under mildly basic conditions to expose the free amino group for the next coupling reaction .Physical And Chemical Properties Analysis
Fmoc amino acids are typically solid at room temperature . They are characterized by their stability under acidic conditions and reactivity under mildly basic conditions .科学的研究の応用
Synthesis and Derivatives
- The compound has been used in the synthesis of non-proteinogenic amino acids and their derivatives, demonstrating its utility in the creation of specialized amino acids for various applications (Adamczyk & Reddy, 2001).
- It has been instrumental in protecting hydroxy-groups in the synthesis of complex molecules like octathymidylic acid fragments, showcasing its versatility in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Biomedical Research and Biomaterials
- The compound's derivatives, particularly fluorenylmethoxycarbonyl (Fmoc) amino acids, have gained attention in biomedical research for their potential in designing effective hydrogelators and therapeutics (Bojarska et al., 2020).
- Its application in the preparation of peptides with reversibly protected peptide bonds emphasizes its importance in peptide synthesis, particularly for challenging sequences (Johnson et al., 1993).
Solid-Phase Synthesis and Molecular Probes
- The compound is used in solid-phase synthesis, demonstrating its effectiveness in the construction of complex molecular structures like oligomers (Gregar & Gervay-Hague, 2004).
- It plays a role in the development of bioimaging probes, particularly in the study of integrin-targeting, indicating its utility in advanced diagnostic and therapeutic research (Morales et al., 2010).
Advanced Material Science
- The compound's derivatives have been explored in material science, particularly in the design of self-assembled structures with potential applications in nanotechnology and biomaterials (Kshtriya et al., 2021).
General Takeaway
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid and its derivatives play a significant role in various fields of scientific research, including organic synthesis, biomedical research, biomaterials development, and advanced material science. Its versatility in synthesis and application in diverse research areas highlight its importance in the scientific community.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(2-hydroxyethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-12-11-21(10-9-19(23)24)20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,22H,9-13H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAIQQVUQMQJTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



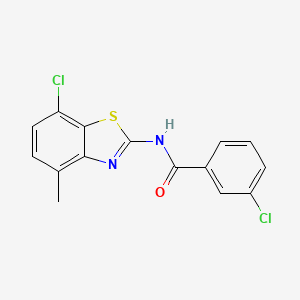


![N-(4-cyanophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2373772.png)
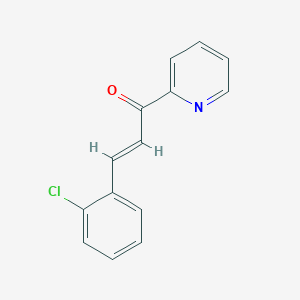
![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/no-structure.png)

